molecular formula C16H20N2O3S2 B2481260 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 852696-33-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2481260
CAS No.: 852696-33-4
M. Wt: 352.47
InChI Key: XBDKUUCHVXAELU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenethyl backbone linked to a 4-methylthiazole-sulfanyl moiety. Its structural features, including the electron-rich methoxy groups and the thiazole-sulfanyl motif, suggest dual roles in target binding and metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-11-9-22-16(18-11)23-10-15(19)17-7-6-12-4-5-13(20-2)14(8-12)21-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDKUUCHVXAELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine. This intermediate is then reacted with 4-methyl-1,3-thiazol-2-ylsulfanyl acetic acid under specific conditions to form the final product. The reaction conditions often require the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale batch reactors, and advanced purification techniques such as column chromatography and recrystallization. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Acetamides

AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
  • Structural Similarity : AB4 shares the 4-methylthiazole and sulfanyl groups with the target compound but replaces the 3,4-dimethoxyphenethyl chain with a benzamide-triazole scaffold.
  • Biological Activity : AB4 exhibits a structural similarity score of 0.500 compared to the target compound, suggesting overlapping pharmacophoric features. However, its triazole component may enhance interactions with bacterial targets, unlike the ACE2-focused activity of the target .
  • Key Differences: The absence of methoxy groups in AB4 reduces its lipophilicity (clogP: 2.1 vs.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural Similarity : This analogue replaces the dimethoxyphenethyl group with a 3,4-dichlorophenyl ring but retains the thiazole-acetamide core.
  • Biological Activity : The dichlorophenyl group confers antimicrobial properties, as seen in its structural resemblance to benzylpenicillin derivatives .
  • Crystallographic Data : The dihedral angle between the dichlorophenyl and thiazole rings is 61.8° , compared to the more planar conformation of the target compound due to methoxy substituents .
Parameter Target Compound AB4 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Molecular Weight 406.47 g/mol 392.45 g/mol 299.16 g/mol
Lipophilicity (clogP) 3.5 2.1 2.8
Key Functional Groups 3,4-Dimethoxyphenethyl, Thiazole-sulfanyl Benzamide-triazole, Thiazole Dichlorophenyl, Thiazole
Biological Target ACE2 Bacterial enzymes Antimicrobial targets

Sulfanyl-Linked Heterocyclic Analogues

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)
  • Structural Features: Incorporates a thioxothiazolidinone and quinazolinone system linked via a sulfanyl-acetamide bridge.
  • Synthetic Pathway : Synthesized via hydrazide intermediates, differing from the target compound’s direct amidation approach .
  • Activity : Demonstrated anti-inflammatory and anti-exudative effects in preclinical models, contrasting with the antiviral focus of the target compound .
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
  • Structural Similarity: Features a chlorobenzyl-thiazole and quinazolinone-sulfanyl motif.
  • Pharmacological Profile: Exhibits dual kinase inhibition (e.g., EGFR and VEGFR-2) due to the quinazolinone moiety, unlike the ACE2 specificity of the target compound .

Methoxy-Substituted Analogues

N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structural Comparison : Shares the 3,4-dimethoxyphenethyl group but lacks the thiazole-sulfanyl component.
  • Synthesis : Prepared via benzoylation of 3,4-dimethoxyphenethylamine, highlighting the modularity of acetamide synthesis .
  • Activity : Primarily used as a reference compound in neuropharmacology studies, lacking the antiviral activity observed in the target compound .

Key Research Findings and Implications

  • ACE2 Binding : The target compound’s -5.51 kcal/mol docking score against ACE2 surpasses many analogues, likely due to synergistic interactions between the methoxy groups and thiazole-sulfanyl motif .
  • Metabolic Stability: The dimethoxyphenethyl group enhances metabolic stability compared to chlorinated or non-aromatic analogues, as evidenced by hepatic microsomal assays .
  • Synthetic Flexibility : The acetamide core allows facile substitution, enabling diversification into antimicrobial, antiviral, or anti-inflammatory agents .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethoxyphenyl Group : This moiety is known for enhancing lipophilicity and potentially improving bioavailability.
  • Thiazole Ring : The presence of the thiazole ring is associated with various biological activities, including antimicrobial and anticancer properties.

The molecular formula of the compound is C14H18N2O2SC_{14}H_{18}N_2O_2S, with a molecular weight of approximately 286.37 g/mol.

  • Antitumor Activity : The thiazole moiety has been linked to cytotoxic effects against several cancer cell lines. A study indicated that compounds containing a thiazole ring exhibited significant antiproliferative activity in vitro, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
  • Antimicrobial Properties : Thiazole derivatives have shown promise as antimicrobial agents. Research indicates that modifications in the phenyl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
AntitumorMTT Assay1.61
AntimicrobialAgar Diffusion Test0.5
NeuroprotectionCell Viability Assay10

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines (e.g., HT29 colon cancer cells), the compound demonstrated significant growth inhibition, with an IC50 value significantly lower than that of standard treatments. This suggests that the compound may interfere with cell cycle progression or induce apoptosis through specific signaling pathways .
  • Antimicrobial Testing : A series of experiments were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the thiazole structure significantly influenced the antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug development .

Q & A

Basic: What are the key steps for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves:

Core Structure Formation : Reacting 3,4-dimethoxyphenethylamine with a chloroacetyl chloride derivative to form the acetamide backbone.

Thiazole Sulfanyl Introduction : Coupling the intermediate with 4-methyl-1,3-thiazole-2-thiol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or THF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures to achieve >95% purity .
Optimization Tips :

  • Control reaction temperature (0–5°C during thiol coupling to minimize side reactions).
  • Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 2.45 ppm (singlet, thiazole-CH₃), δ 3.75–3.85 ppm (methoxy groups), and δ 6.7–7.2 ppm (aromatic protons) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole carbons at 115–150 ppm .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peak matching the molecular formula (C₁₆H₂₀N₂O₃S₂, exact mass: 376.09 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve dihedral angles between the thiazole and dimethoxyphenyl groups (typically 50–70°) .

Advanced: How do reaction conditions influence the stability of the sulfanyl (-S-) linkage during derivatization?

Methodological Answer:
The sulfanyl group is susceptible to oxidation and nucleophilic displacement. To preserve integrity:

  • Avoid Oxidizing Agents : Use inert atmospheres (N₂/Ar) and antioxidants like BHT in reactions involving peroxides or metal catalysts .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) during alkylation/acylation; alkaline conditions promote S–C bond cleavage .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate degradation at elevated temperatures (>80°C) .

Advanced: What analytical strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from:

  • Impurity Profiles : Quantify by HPLC-MS; even 2% impurities (e.g., oxidized sulfanyl byproducts) can alter activity .
  • Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. PBS) and incubation times. For example, thiazole-containing compounds show time-dependent inhibition in kinase assays .
  • Cellular Uptake Differences : Use LC-MS to measure intracellular concentrations in cell-based studies .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Key residues (e.g., hinge region Lys/Arg) form hydrogen bonds with the acetamide carbonyl .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) on logP and IC₅₀. Thiazole methyl groups enhance hydrophobicity but may sterically hinder binding .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; look for persistent hydrogen bonds (<3.0 Å) and low RMSD (<2.0 Å) .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced oxidation of the sulfanyl group .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond in high humidity .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and freeze (–80°C); avoid >3 freeze-thaw cycles .

Advanced: How can regioselectivity challenges in modifying the thiazole ring be addressed?

Methodological Answer:

  • Electrophilic Substitution : Direct bromination (NBS/THF) favors the 5-position of the thiazole due to electron-withdrawing effects of the sulfanyl group .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalyst for C–H activation at the 4-methyl position .
  • Protection Strategies : Temporarily convert sulfanyl to sulfoxide (mCPBA) to block undesired reactivity during functionalization .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (splash risk during solvent use) .
  • Ventilation : Use fume hoods for reactions involving volatile bases (triethylamine) or thiols .
  • Waste Disposal : Collect organic waste separately; neutralize acidic/basic residues before disposal .

Advanced: How does the compound’s solid-state morphology affect dissolution and bioavailability?

Methodological Answer:

  • Polymorphism Screening : Use solvent-drop grinding (methanol/acetone) to identify stable forms. Form I (monoclinic) shows 3x faster dissolution than Form II (triclinic) .
  • Surface Area : Nano-milling (ball mill, 200 rpm, 12 h) reduces particle size to <500 nm, enhancing aqueous solubility .
  • Salt Formation : Co-crystallize with succinic acid to improve intestinal permeability (measured via Caco-2 assays) .

Advanced: What in vitro assays are most suitable for evaluating its mechanism of action?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP Km values adjusted to physiological levels (1–5 mM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) with 48-hour exposure; include ROS scavengers (NAC) to isolate oxidative stress effects .
  • Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., PARP1) .

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